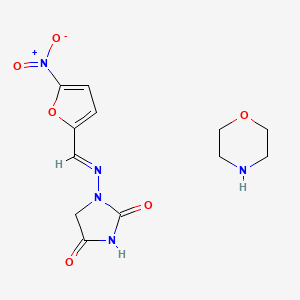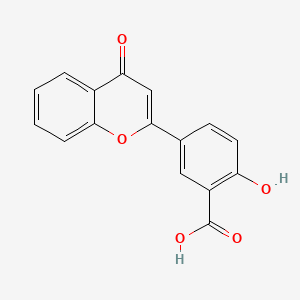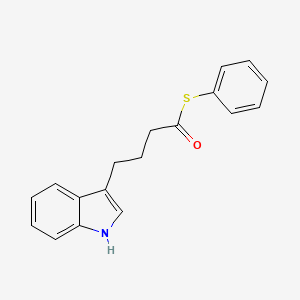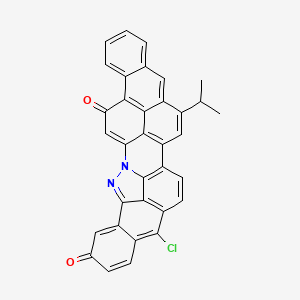
Desulfurized inarigivir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desulfurized inarigivir is a modified form of inarigivir, a small molecule nucleic acid hybrid known for its antiviral properties. Inarigivir has been studied for its potential to enhance the efficacy of vaccines and its broad-spectrum antiviral activity against various viruses, including hepatitis B and C, Norovirus, RSV, influenza, and parainfluenza . The desulfurization process involves the removal of sulfur atoms from the compound, potentially altering its chemical properties and enhancing its effectiveness in certain applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of desulfurized inarigivir involves several steps, starting with the preparation of inarigivir. Inarigivir is synthesized through a series of chemical reactions involving nucleoside analogs and phosphoramidite chemistry. The desulfurization process can be achieved through oxidative desulfurization (ODS), which involves the use of oxidizing agents to remove sulfur atoms from the compound . Common oxidizing agents used in this process include hydrogen peroxide, ozone, and peracids. The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the desulfurization process.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and efficient removal of sulfur atoms. The use of advanced desulfurization techniques, such as adsorptive desulfurization (ADS) and bio desulfurization (BDS), can further enhance the efficiency of the process . These methods involve the use of adsorbents or biological agents to selectively remove sulfur atoms from the compound, resulting in a highly purified product.
Análisis De Reacciones Químicas
Types of Reactions
Desulfurized inarigivir undergoes various chemical reactions, including:
Oxidation: The removal of sulfur atoms through oxidative desulfurization.
Reduction: Potential reduction reactions to modify the compound’s structure.
Substitution: Substitution reactions where sulfur atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium, platinum.
Major Products
The major products formed from these reactions include desulfurized analogs of inarigivir with altered chemical properties, potentially enhancing their antiviral activity and stability.
Aplicaciones Científicas De Investigación
Desulfurized inarigivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study desulfurization processes and the effects of sulfur removal on chemical properties.
Mecanismo De Acción
Desulfurized inarigivir exerts its effects by activating the RIG-I and NOD2 receptors, which are involved in the immune response to viral infections . The activation of these receptors leads to the production of cytokines, such as IL-12, TNF-α, and IFN-β, which enhance the immune response and promote the clearance of viral infections . The desulfurization process may enhance the compound’s ability to activate these receptors, potentially increasing its antiviral activity.
Comparación Con Compuestos Similares
Desulfurized inarigivir can be compared to other similar compounds, such as:
Inarigivir: The parent compound, known for its antiviral properties and ability to activate RIG-I and NOD2 receptors.
SB-2, SB-3, SB-4: Other small molecule nucleic acid hybrids with similar antiviral properties.
This compound is unique in its enhanced antiviral activity and stability due to the removal of sulfur atoms, making it a promising candidate for further research and development.
Propiedades
Número CAS |
873678-31-0 |
|---|---|
Fórmula molecular |
C20H26N7O11P |
Peso molecular |
571.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O11P/c1-34-16-15(10(5-28)37-19(16)26-3-2-12(30)25-20(26)31)38-39(32,33)35-6-11-9(29)4-13(36-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+/m0/s1 |
Clave InChI |
MWKYEOGPKCULOQ-LTONJGMGSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |
SMILES canónico |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)






![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)






